

Synthesis protocol for 3-[(2-Hydroxyethyl)amino]propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[(2-Hydroxyethyl)amino]propanoic acid

Cat. No.: B1617800

[Get Quote](#)

An Application Note for the Synthesis of 3-[(2-Hydroxyethyl)amino]propanoic acid

Introduction and Significance

3-[(2-Hydroxyethyl)amino]propanoic acid (CAS No: 5458-99-1) is a secondary amino acid derivative featuring both a primary alcohol and a carboxylic acid functional group.^{[1][2]} Its bifunctional nature makes it a versatile building block in various chemical syntheses, including the development of novel pharmaceutical scaffolds and as a characterized impurity reference standard in drug manufacturing.^{[3][4]} This document provides a comprehensive guide to its synthesis, emphasizing a robust and accessible protocol suitable for researchers in organic chemistry and drug development.

The primary synthetic strategy discussed herein involves the nucleophilic ring-opening of β -propiolactone with ethanolamine. This method is efficient and proceeds via a well-understood mechanism, offering a direct route to the target molecule. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and outline the necessary safety precautions and characterization techniques.

Scientific Principles: Reaction Mechanism

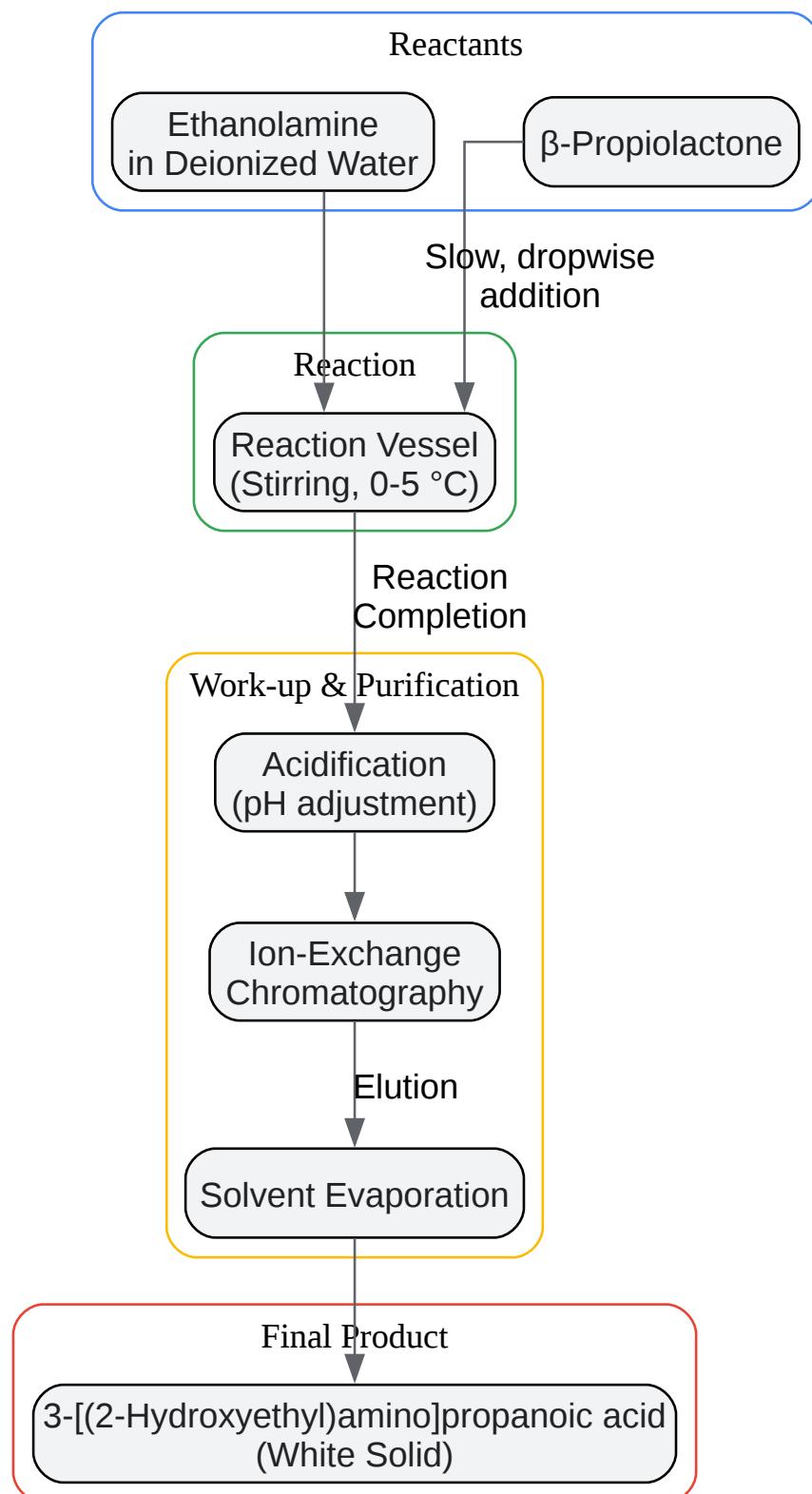
The synthesis proceeds via a nucleophilic addition-elimination reaction, specifically the ring-opening of a strained lactone. The key steps are:

- Nucleophilic Attack: The nitrogen atom of ethanolamine, being a potent nucleophile, attacks the electrophilic β -carbon of the β -propiolactone ring. This is a classic SN_2 reaction on the saturated carbon, favored by the significant ring strain of the four-membered lactone.[5]
- Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond, opening the lactone ring and forming a zwitterionic intermediate.
- Proton Transfer: An intramolecular or intermolecular proton transfer occurs, resulting in the final stable product, **3-[(2-Hydroxyethyl)amino]propanoic acid**.

The high reactivity of β -propiolactone is central to this synthesis, but it also necessitates careful handling due to its hazardous nature.[6] The reaction is typically performed at low temperatures to control the exothermic profile and minimize potential side reactions.

Experimental Protocol

This protocol details the synthesis of **3-[(2-Hydroxyethyl)amino]propanoic acid** on a laboratory scale.


Mandatory Safety Precautions

- Hazard Warning: β -Propiolactone is classified as a hazardous compound and is reasonably anticipated to be a human carcinogen.[6] All operations involving this reagent must be conducted in a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and nitrile gloves.[7][8]
- Emergency Preparedness: Have access to an emergency shower and eyewash station. In case of skin contact, wash immediately with plenty of soap and water.[8] In case of inhalation, move to fresh air.[9]

Materials and Equipment

Reagent/Material	M.W. (g/mol)	CAS No.	Notes
Ethanolamine	61.08	141-43-5	Reagent grade, ≥99%
β-Propiolactone	72.06	57-57-8	(Caution: Carcinogen), ≥98.5%
Deionized Water	18.02	7732-18-5	Solvent
Hydrochloric Acid (HCl)	36.46	7647-01-0	Concentrated, for pH adjustment
Dowex® 50W-X8 Resin	-	11113-61-4	Cation-exchange resin, for purification
Ammonium Hydroxide	35.04	1336-21-6	2 M solution, for elution
Round-bottom flask (250 mL)			
Magnetic stirrer and stir bar			
Dropping funnel			
Ice bath			
pH meter or pH paper			
Rotary evaporator			
Glass chromatography column			

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-[(2-Hydroxyethyl)amino]propanoic acid**.

Step-by-Step Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (6.11 g, 0.10 mol) in 50 mL of deionized water. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
- Reagent Addition: Cautiously add β -propiolactone (7.21 g, 0.10 mol) dropwise to the cold ethanolamine solution over a period of 30-45 minutes. Use a dropping funnel to maintain a slow and controlled addition rate. Crucial: Monitor the internal temperature to ensure it does not rise above 10 °C during the addition.
- Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.
- Purification via Ion-Exchange Chromatography:
 - Prepare a column with Dowex® 50W-X8 cation-exchange resin. Wash the resin thoroughly with deionized water.[\[10\]](#)
 - Acidify the reaction mixture to approximately pH 3 with concentrated HCl.
 - Load the acidified solution onto the prepared ion-exchange column. The product will bind to the resin.
 - Wash the column with 2-3 bed volumes of deionized water to remove any unreacted anionic or neutral species.
 - Elute the product from the resin using a 2 M aqueous solution of ammonium hydroxide. Collect the fractions and monitor for the presence of the product (e.g., using TLC with ninhydrin staining).
- Isolation: Combine the product-containing fractions and remove the solvent (water and excess ammonia) under reduced pressure using a rotary evaporator. The process may require co-evaporation with water to remove all traces of ammonia. This will yield the final product as a white to off-white solid.

- Drying: Dry the solid product under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.

Product Characterization

To confirm the identity and purity of the synthesized **3-[(2-Hydroxyethyl)amino]propanoic acid**, the following analytical techniques are recommended.

Technique	Expected Results
¹ H NMR (D ₂ O)	δ ~3.4-3.6 (t, 2H, -N-CH ₂ -CH ₂ -OH), δ ~3.2-3.4 (t, 2H, -N-CH ₂ -CH ₂ -COOH), δ ~3.8-4.0 (t, 2H, -CH ₂ -OH), δ ~2.6-2.8 (t, 2H, -CH ₂ -COOH). Note: Chemical shifts are approximate and can vary. [11]
¹³ C NMR (D ₂ O)	δ ~175-180 (C=O), δ ~58-62 (-CH ₂ -OH), δ ~50-55 (-N-CH ₂ -), δ ~45-50 (-N-CH ₂ -), δ ~30-35 (-CH ₂ -COOH).
IR Spectroscopy (KBr)	Broad peak at 3300-2500 cm ⁻¹ (O-H and N-H stretching), strong peak at 1725-1700 cm ⁻¹ (C=O stretching of carboxylic acid), peak at ~1600 cm ⁻¹ (N-H bending), C-O stretching around 1320-1200 cm ⁻¹ . [12] [13]
Mass Spectrometry	Molecular Weight: 133.15 g/mol . [1] Expected [M+H] ⁺ : 134.08118. [14]

Conclusion

The protocol described provides a reliable and well-characterized method for the synthesis of **3-[(2-Hydroxyethyl)amino]propanoic acid**. The key to a successful synthesis is the careful and controlled handling of the hazardous reagent β -propiolactone and effective purification using ion-exchange chromatography to isolate the zwitterionic amino acid product. The final compound's identity should be rigorously confirmed using standard spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[(2-Hydroxyethyl)amino]propanoic acid | 5458-99-1 | FAA45899 [biosynth.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Hydroxyethylamino) Propionic Acid - CAS - 5458-99-1 | Axios Research [axios-research.com]
- 5. Reactions of β -Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β -Propiolactone - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. low/high resolution ^1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 14. PubChemLite - 3-[(2-hydroxyethyl)amino]propanoic acid (C5H11NO3) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Synthesis protocol for 3-[(2-Hydroxyethyl)amino]propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1617800#synthesis-protocol-for-3-2-hydroxyethyl-amino-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com